molecular formula C9H8N2 B14253169 3(2H)-Quinolinimine CAS No. 496926-78-4

3(2H)-Quinolinimine

Cat. No.: B14253169
CAS No.: 496926-78-4
M. Wt: 144.17 g/mol
InChI Key: TYKBASBVACVZAS-UHFFFAOYSA-N
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Description

3(2H)-Quinolinimine is a heterocyclic compound characterized by a quinoline backbone with an imine group (-NH) at the 3-position. This structural motif confers unique electronic and steric properties, making it a versatile scaffold in medicinal chemistry and materials science. Its synthesis often involves cyclization reactions or modifications of pre-existing quinoline derivatives, as seen in the alkylation of the quinoline nitrogen and stabilization of the imine configuration via X-ray crystallography . Key spectral features include a characteristic proton NMR shift at ~6.8 ppm for the 3-position hydrogen, which aids in structural verification .

Properties

CAS No.

496926-78-4

Molecular Formula

C9H8N2

Molecular Weight

144.17 g/mol

IUPAC Name

2H-quinolin-3-imine

InChI

InChI=1S/C9H8N2/c10-8-5-7-3-1-2-4-9(7)11-6-8/h1-5,10H,6H2

InChI Key

TYKBASBVACVZAS-UHFFFAOYSA-N

Canonical SMILES

C1C(=N)C=C2C=CC=CC2=N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3(2H)-Quinolinimine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminobenzaldehyde with an appropriate nitrile in the presence of a base, leading to the formation of the quinoline ring system. The reaction conditions often include heating and the use of solvents such as ethanol or acetonitrile.

Industrial Production Methods

Industrial production of 3(2H)-Quinolinimine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions

3(2H)-Quinolinimine undergoes various chemical reactions, including:

    Oxidation: The imine group can be oxidized to form quinoline N-oxide.

    Reduction: The imine group can be reduced to form 3-aminoquinoline.

    Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5- and 8-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.

Major Products

    Oxidation: Quinoline N-oxide

    Reduction: 3-Aminoquinoline

    Substitution: Various substituted quinolines depending on the electrophile used.

Scientific Research Applications

3(2H)-Quinolinimine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials due to its stable ring system and reactivity.

Mechanism of Action

The mechanism of action of 3(2H)-Quinolinimine involves its interaction with various molecular targets, including enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. Additionally, the quinoline ring can intercalate with DNA, affecting transcription and replication processes.

Comparison with Similar Compounds

Data Sources :

Pharmacological and Functional Comparisons

Antiprotozoal Activity

  • 3(2H)-Quinolinimine Derivatives: Compounds 37 and 38 exhibit low micromolar potency (EC₅₀ = 2.1–3.0 µM) against protozoal parasites, though reduced compared to their quinoline precursors (e.g., 33, EC₅₀ = 0.33 µM) .
  • C-6 Substituted Quinolines: Alkyl or aryl groups at C6 enhance membrane permeability but may reduce selectivity due to increased hydrophobicity .

Antioxidant Activity

  • 3(2H)-Quinolinimine: No direct antioxidant data are reported, but its imine group could theoretically participate in redox reactions, warranting further study.

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